(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-bromophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-bromophenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Activity
This compound has been designed and synthesized as part of a series of derivatives aimed at combating tuberculosis (TB). It exhibits significant activity against Mycobacterium tuberculosis H37Ra, the causative agent of TB. The derivatives, including this compound, have shown inhibitory concentrations (IC50) values ranging from 1.35 to 2.18 mM, indicating their potential as potent anti-tubercular agents .
Antibacterial Properties
Derivatives of this compound have been evaluated for their antibacterial activity. They have shown promise in combating bacterial strains such as Bacillus subtilis and Staphylococcus aureus. This suggests that the compound could be further developed into a new class of antibacterial agents .
Drug Likeness and “Drugability”
The compound has been screened for drug likeness or “drugability” according to Lipinski’s rule of five. This is a set of criteria used to predict the oral bioavailability of a potential drug candidate. The compound’s compliance with these rules indicates its potential to be developed into an orally active pharmaceutical agent .
Cytotoxicity Evaluation
An essential aspect of drug development is ensuring that compounds are not toxic to human cells. This compound has been evaluated for cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicate that the compound and its derivatives are non-toxic to human cells, which is a positive sign for further drug development .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interactions of this compound at the molecular level. These studies help in predicting how the compound binds to its target protein and can guide the optimization of its structure for enhanced activity and specificity .
Synthesis and Structural Characterization
The compound has been synthesized through a multi-step procedure, and its structure has been characterized by various spectroscopic techniques. This includes IR, 1H NMR, 13C NMR, and mass spectral techniques. The successful synthesis and characterization lay the groundwork for further modifications and optimizations of the compound .
Eigenschaften
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-bromophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrN5O/c22-18-7-5-17(6-8-18)21(28)27-15-13-26(14-16-27)20-10-9-19(23-24-20)25-11-3-1-2-4-12-25/h5-10H,1-4,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHNUUUEJBLSCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-bromophenyl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.